molecular formula C18H20N2O4S B2880667 2-(4-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide CAS No. 1351633-92-5

2-(4-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide

Cat. No.: B2880667
CAS No.: 1351633-92-5
M. Wt: 360.43
InChI Key: CGINIGLILCPFDS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide typically involves multiple steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroisoquinoline derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline core.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroisoquinoline moiety.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamide-sensitive enzymes.

    Medicine: Potential use as an antibacterial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target specific enzymes or receptors, leading to inhibition of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antibacterial agent.

    N-(4-methoxyphenyl)sulfonamide: Similar structure but lacks the tetrahydroisoquinoline core.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide lies in its combination of the sulfonamide group with the tetrahydroisoquinoline core, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-6-2-13(3-7-16)9-11-25(22,23)20-15-5-4-14-8-10-19-18(21)17(14)12-15/h2-7,12,20H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGINIGLILCPFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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